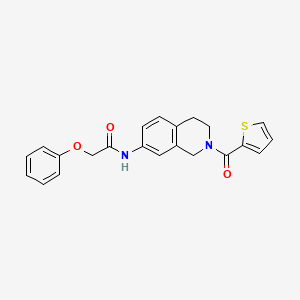

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

This compound is a tetrahydroisoquinoline derivative featuring a thiophene-2-carbonyl group at the 2-position and a phenoxy-acetamide moiety at the 7-position of the tetrahydroisoquinoline core.

Properties

IUPAC Name |

2-phenoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-21(15-27-19-5-2-1-3-6-19)23-18-9-8-16-10-11-24(14-17(16)13-18)22(26)20-7-4-12-28-20/h1-9,12-13H,10-11,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCCYDUUPUQTHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydroisoquinoline framework and subsequent functionalization with phenoxy and thiophene groups. The general synthetic route can be summarized as follows:

- Formation of Tetrahydroisoquinoline : Starting from appropriate precursors, a series of cyclization reactions are performed.

- Introduction of Thiophene Carbonyl : The thiophene moiety is introduced via acylation reactions.

- Final Acetamide Formation : The acetamide group is added to complete the structure.

Cytotoxicity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells. The mechanism appears to involve the activation of apoptotic pathways, leading to cell death through caspase activation and mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.4 | Apoptosis induction |

| HEP2 | 12.3 | Caspase activation |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro assays indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Anti-metastatic Effects

In addition to its cytotoxic effects, this compound has been evaluated for its anti-metastatic properties. Studies indicate that it can inhibit cell migration and invasion in vitro, which is crucial for preventing cancer metastasis. This action is likely mediated through the downregulation of matrix metalloproteinases (MMPs), which play a key role in extracellular matrix degradation during metastasis .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Pathway : The compound activates mitochondrial pathways leading to cytochrome c release and subsequent caspase cascade activation.

- Inflammatory Signaling Pathways : It modulates NF-kB signaling, reducing the expression of inflammatory mediators.

- Metastasis Inhibition : By inhibiting MMPs and altering cell adhesion properties, the compound reduces metastatic potential.

Case Studies

In a recent study involving various derivatives of this compound, researchers found that modifications to the thiophene ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells . These findings highlight the importance of structural optimization in enhancing therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibit significant anticancer properties. The incorporation of thiophene rings in drug design has been associated with enhanced potency against various cancer cell lines. For instance, derivatives of thiophene have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Thiophene-containing compounds have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. Research indicates that the presence of the thiophene carbonyl enhances the compound's interaction with bacterial enzymes, potentially leading to effective antimicrobial agents .

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds featuring this moiety have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific application of This compound in neuroprotection remains an area ripe for exploration.

Synthesis and Mechanism of Action

The synthesis of This compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. For example:

- Nucleophilic Aromatic Substitution : This step often involves the reaction of a thiophenol derivative with an appropriate aryl halide.

- Formation of Tetrahydroisoquinoline : Cyclization reactions can be employed to form the isoquinoline structure from suitable precursors.

- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

These synthetic routes are crucial as they influence the biological activity and pharmacokinetic properties of the final compound.

Case Study 1: Anticancer Efficacy

A study conducted on similar thiophene derivatives showed that modifications at the carbonyl position significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to enhanced apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Research focusing on thiophene-based compounds demonstrated effective inhibition of Gram-positive bacteria. The study highlighted that structural variations could lead to improved binding affinities towards bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on structural similarity to BG15039 .

Key Findings:

Structural Impact on Lipophilicity: The phenoxy group in the target compound increases logP compared to ethoxy (BG15039) but is less lipophilic than the adamantane derivative . The 4-phenoxybutoxy chain in Compound 24 further enhances hydrophobicity, which may correlate with prolonged receptor binding .

Synthetic Feasibility: Yields for tetrahydroisoquinoline derivatives vary significantly (24–82%) depending on substituent complexity. The phenoxy group’s steric demands may require optimized coupling conditions .

Biological Activity: Orexin receptor antagonism is common among tetrahydroisoquinolines with aromatic acyl groups (e.g., thiophene-2-carbonyl). The target compound’s phenoxy moiety may fine-tune selectivity over related receptors .

Toxicological Considerations :

- Thiophene-containing analogs like thiophene fentanyl have uncharacterized toxicological profiles, underscoring the need for rigorous safety studies for the target compound .

Q & A

Basic: What are the critical steps in synthesizing 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how are intermediates validated?

The synthesis typically involves:

- Step 1 : Coupling of the tetrahydroisoquinoline core with thiophene-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the 2-(thiophene-2-carbonyl) intermediate.

- Step 2 : Introduction of the phenoxy-acetamide moiety via nucleophilic acyl substitution, using 2-phenoxyacetyl chloride and a base like triethylamine in tetrahydrofuran (THF) at room temperature .

- Validation : Intermediates are confirmed via HPLC (≥95% purity) and 1H/13C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons). Mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .

Basic: How is the compound’s structural integrity confirmed, and what analytical methods resolve ambiguities in functional group assignments?

- Primary Methods :

- Advanced Cross-Check : X-ray crystallography (if crystalline) or DEPT-135 NMR clarifies stereochemistry and confirms sp³ vs. sp² hybridization .

Basic: What preliminary assays are recommended to screen for biological activity?

- In vitro assays :

- Enzyme inhibition : Test against NMDA receptors (IC50 via fluorometric assays) due to structural similarity to tetrahydroisoquinoline-based modulators .

- Cell viability : Use MTT assays on neuronal (SH-SY5Y) or cancer (HeLa) cell lines to assess cytotoxicity (IC50 values).

- Lipophilicity : Calculate logP via HPLC retention times to predict bioavailability .

Advanced: How can reaction yields be optimized while minimizing side products like deacetylated byproducts?

- Key Parameters :

- Temperature control : Maintain ≤5°C during acylation to prevent hydrolysis of the acetamide group.

- Solvent selection : Use anhydrous THF or DMF to stabilize reactive intermediates.

- Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .

- Monitoring : Real-time TLC (silica gel, ethyl acetate/hexane 3:7) tracks progress. Side products are removed via flash chromatography (C18 column, methanol/water gradient) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in NMDA receptor modulation (agonist vs. antagonist effects) may arise from:

- Meta-Analysis : Use molecular docking (AutoDock Vina) to model ligand-receptor interactions and validate hypotheses .

Advanced: What strategies identify the compound’s primary biological targets?

- Proteomic Approaches :

- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., neuroinflammation or apoptosis) .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

- Systematic Modifications :

- Data Analysis : Corrogate bioactivity data (e.g., IC50) with computational descriptors (Hammett σ, molar refractivity) using QSAR software (e.g., MOE) .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies :

- Plasma Stability : Incubate with rat plasma; quantify parent compound loss using LC-MS/MS .

Advanced: How to separate enantiomers and evaluate their pharmacological profiles?

- Chiral Separation : Use Chiralpak AD-H column (hexane/isopropanol 85:15) to resolve enantiomers. Confirm absolute configuration via VCD (Vibrational Circular Dichroism) .

- Biological Evaluation : Test separated enantiomers in receptor-binding assays (e.g., NMDA IC50) to identify active stereoisomer .

Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.